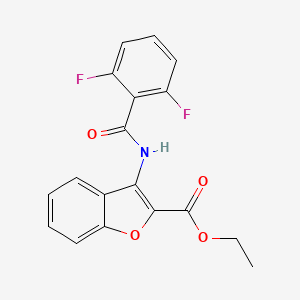

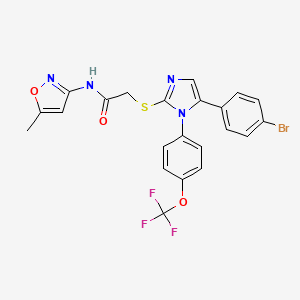

N-(4-fluorophenyl)-2-((4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thiazol-2-yl)thio)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "N-(4-fluorophenyl)-2-((4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thiazol-2-yl)thio)acetamide" is a molecule that likely belongs to a class of bioactive molecules with potential therapeutic applications. The presence of a thiazole ring, a fluorophenyl group, and an acetamide moiety suggests that this compound could exhibit interesting biological activities, possibly including anticancer, antimicrobial, or anti-inflammatory effects, as seen in similar compounds discussed in the provided papers .

Synthesis Analysis

The synthesis of related thiazolyl acetamide derivatives typically involves the reaction of appropriate precursors such as acetophenones with thiourea and halogenating agents or the reaction of chloroacetylbenzene with thiourea, followed by further functionalization . The synthesis of the specific compound would likely follow a similar pathway, with the introduction of the thiophen-2-ylmethylamino group and the 4-fluorophenyl group at the appropriate steps to achieve the desired structure.

Molecular Structure Analysis

The molecular structure of thiazolyl acetamide derivatives is characterized by the presence of a thiazole ring, which is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. This ring is often essential for the biological activity of these molecules. The fluorine atom on the phenyl ring could influence the molecule's electronic properties and potentially its biological activity . The specific arrangement of these groups and the overall 3D conformation of the molecule would be crucial in determining its interaction with biological targets.

Chemical Reactions Analysis

Thiazolyl acetamide derivatives can participate in various chemical reactions, particularly those involving the amide group, which can act as a nucleophile or be deprotonated under certain conditions. The thiazole ring can also undergo electrophilic substitution reactions, and the presence of the fluorine atom could make the phenyl ring more reactive towards nucleophilic aromatic substitution .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolyl acetamide derivatives, such as solubility, melting point, and stability, are influenced by the presence of different substituents on the thiazole ring and the acetamide moiety. The introduction of a fluorine atom typically increases the compound's lipophilicity, which can affect its pharmacokinetic properties, such as absorption and distribution within the body . The presence of the thiophen-2-ylmethylamino group could also impact the molecule's hydrogen bonding capacity, further influencing its physical and chemical behavior.

Wissenschaftliche Forschungsanwendungen

Pharmacokinetics and Metabolism

Pharmacokinetics and Metabolism Studies : Understanding the absorption, metabolism, and excretion of chemically related compounds helps in the development of new drugs with improved efficacy and safety profiles. For example, the study by Takusagawa et al. (2012) on the β3-adrenoceptor agonist mirabegron, which shares some structural similarities, highlights the importance of these studies in predicting human pharmacokinetic behaviors and optimizing dosing regimens for clinical use Takusagawa et al., 2012.

Metabolic Pathways and Toxicity

Metabolic Pathway Elucidation : Investigating the metabolic pathways of related compounds can inform the development of compounds with minimized toxicity. For instance, research into the metabolism of paracetamol (acetaminophen) has revealed important insights into how drugs are processed in the body and the potential for hepatotoxicity, thereby guiding safer drug design David et al., 2020.

Drug Safety and Efficacy

Drug Safety Evaluation : Evaluating the safety profile of compounds through clinical studies is crucial for identifying potential adverse effects and for the development of safer therapeutic agents. The study of paracetamol in elderly patients by Liukas et al. (2011) exemplifies how pharmacokinetic data can inform safer dosing guidelines for specific patient populations Liukas et al., 2011.

Therapeutic Applications

Exploration of Therapeutic Effects : Research on the therapeutic applications of structurally similar compounds, such as paracetamol for pain relief and fever reduction, can inspire the development of new drugs that target specific receptors or pathways with improved efficacy or reduced side effects Brown et al., 2008.

Eigenschaften

IUPAC Name |

2-[2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(thiophen-2-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FN3O2S3/c19-12-3-5-13(6-4-12)21-17(24)11-27-18-22-14(10-26-18)8-16(23)20-9-15-2-1-7-25-15/h1-7,10H,8-9,11H2,(H,20,23)(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKARKGBNVZFFKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CNC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FN3O2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-fluorophenyl)-2-((4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thiazol-2-yl)thio)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2-ethylphenyl)acetamide](/img/structure/B3013514.png)

![N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,5-dimethylbenzamide](/img/structure/B3013515.png)

![6,7-Dibromo-3h,4h-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B3013516.png)

![7-Methoxy-4,5-dihydro-1H-benzo[D]azepin-2(3H)-one](/img/structure/B3013521.png)

![3-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B3013523.png)

![1-(2-Methylphenyl)-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea](/img/structure/B3013526.png)

![Phenyl[3-({[3-(trifluoromethyl)benzyl]sulfinyl}methyl)-1-benzofuran-2-yl]methanone](/img/structure/B3013528.png)

![ethyl 2-(1-(3-bromophenyl)-5-oxopyrrolidine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B3013530.png)

![5-(4-ethoxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B3013533.png)